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  • Product: 2-(Ethylsulfanyl)-5-nitrobenzoic acid
  • CAS: 1019613-59-2

Core Science & Biosynthesis

Foundational

Molecular structure and weight of 2-(Ethylsulfanyl)-5-nitrobenzoic acid

An In-Depth Technical Guide to the Molecular Structure and Physicochemical Properties of 2-(Ethylsulfanyl)-5-nitrobenzoic acid For Researchers, Scientists, and Drug Development Professionals Introduction In the landscape...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Molecular Structure and Physicochemical Properties of 2-(Ethylsulfanyl)-5-nitrobenzoic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of medicinal chemistry and materials science, substituted benzoic acids serve as foundational scaffolds for the development of novel therapeutic agents and functional materials. 2-(Ethylsulfanyl)-5-nitrobenzoic acid is a member of this versatile class of compounds, incorporating a unique combination of functional groups: a carboxylic acid, a nitro group, and an ethylsulfanyl moiety. The interplay between the electron-withdrawing nature of the nitro and carboxyl groups and the electron-donating character of the sulfur-linked ethyl group imparts specific electronic and steric properties to the molecule. This guide provides a comprehensive technical overview of the molecular structure, weight, and key physicochemical characteristics of 2-(Ethylsulfanyl)-5-nitrobenzoic acid, offering a foundational resource for its application in research and development.

Molecular Structure Elucidation

The precise arrangement of atoms and functional groups in 2-(Ethylsulfanyl)-5-nitrobenzoic acid dictates its chemical reactivity, physical properties, and potential biological activity.

Chemical Identity

To ensure unambiguous identification, the compound is defined by several key identifiers:

  • Systematic IUPAC Name: 2-(Ethylsulfanyl)-5-nitrobenzoic acid

  • CAS Number: 1019613-59-2[1][2]

  • Molecular Formula: C₉H₉NO₄S[1][3]

  • Canonical SMILES: CCSC1=C(C=C(C=C1)[O-])C(=O)O

  • InChI Key: IJTCOUXINTZYDS-UHFFFAOYSA-N[2]

It is crucial to distinguish this molecule from its isomer, 5-(Ethylsulfanyl)-2-nitrobenzoic acid (CAS No. 107143-73-7), which shares the same molecular formula and weight but differs in the substitution pattern on the benzene ring.[3]

Structural Representation

The core of the molecule is a benzene ring substituted at positions 1, 2, and 5. A carboxylic acid group (-COOH) is located at position 1. The ethylsulfanyl group (-SCH₂CH₃) is attached at position 2, and a nitro group (-NO₂) is at position 5.

molecular_structure cluster_ring cluster_substituents C1 C C2 C C1->C2 C6 C C1->C6 COOH_C C C1->COOH_C C3 C C2->C3 C2->C3 S S C2->S C4 C C3->C4 C5 C C4->C5 C4->C5 C5->C6 N_NO2 N⁺ C5->N_NO2 C6->C1 O1_COOH O COOH_C->O1_COOH O2_COOH OH COOH_C->O2_COOH CH2 CH₂ S->CH2 CH3 CH₃ CH2->CH3 O1_NO2 O⁻ N_NO2->O1_NO2 O2_NO2 O N_NO2->O2_NO2

Caption: 2D structure of 2-(Ethylsulfanyl)-5-nitrobenzoic acid.

Physicochemical Properties and Molecular Weight

The quantitative attributes of a molecule are fundamental for experimental design, from reaction stoichiometry to analytical characterization.

Summary of Properties

The key physicochemical data for 2-(Ethylsulfanyl)-5-nitrobenzoic acid are summarized below.

PropertyValueSource
Molecular Formula C₉H₉NO₄S[1][3]
Average Molecular Weight 227.24 g/mol [1][2]
Monoisotopic Mass 227.0252 g/mol Calculated
CAS Number 1019613-59-2[1][2]
Interpreting Molecular Weight

Understanding the distinction between average molecular weight and monoisotopic mass is critical for interpreting analytical data:

  • Average Molecular Weight (227.24 g/mol ): This value is calculated using the weighted average of the natural abundances of all isotopes for each element in the formula. It is the standard value used for stoichiometric calculations in bulk chemical synthesis.

  • Monoisotopic Mass (227.0252 g/mol ): This value is calculated using the mass of the most abundant isotope for each element (e.g., ¹²C, ¹H, ¹⁴N, ¹⁶O, ³²S). This is the mass that is precisely measured by high-resolution mass spectrometry (HRMS), a key technique for confirming the elemental composition of a synthesized compound.

Proposed Synthesis and Characterization Workflow

While specific literature detailing the synthesis of 2-(Ethylsulfanyl)-5-nitrobenzoic acid is not widely published, a robust and logical synthetic route can be designed based on established organosulfur chemistry and reactions of nitroaromatic compounds. The proposed method involves the nucleophilic aromatic substitution of a suitable precursor, 2-chloro-5-nitrobenzoic acid.

Proposed Synthetic Protocol

This protocol is a self-validating system, where the progress and purity can be monitored at each stage.

Reaction: Nucleophilic Aromatic Substitution

Step-by-Step Methodology:

  • Reagent Preparation: In a three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, dissolve sodium ethanethiolate (1.1 equivalents) in an anhydrous polar aprotic solvent such as N,N-Dimethylformamide (DMF).

  • Initiation of Reaction: To the stirred solution, add 2-chloro-5-nitrobenzoic acid (1.0 equivalent) portion-wise at room temperature. The choice of a chloro-precursor is based on its common use in similar syntheses.[4][5][6] The electron-withdrawing nitro group activates the aromatic ring, making the chlorine atom a good leaving group for nucleophilic substitution by the thiolate.

  • Reaction Monitoring: Heat the reaction mixture to 60-80°C and monitor its progress using Thin-Layer Chromatography (TLC) until the starting material is consumed. This provides a real-time check on reaction completion, preventing unnecessary heating that could lead to side products.

  • Workup and Isolation:

    • Cool the reaction mixture to room temperature and pour it into a beaker containing crushed ice and water.

    • Acidify the aqueous solution to a pH of approximately 2-3 using 1 M HCl. This crucial step protonates the carboxylate salt, causing the desired product, 2-(Ethylsulfanyl)-5-nitrobenzoic acid, to precipitate out of the solution.

    • Collect the crude solid product by vacuum filtration.

  • Purification:

    • Wash the collected solid with cold water to remove inorganic salts and residual DMF.

    • Further purify the crude product by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield the final product with high purity.

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Workup & Isolation cluster_purification Purification reagents Dissolve NaSEt in DMF addition Add 2-Chloro-5-nitro -benzoic acid reagents->addition reaction Heat (60-80°C) & Monitor via TLC addition->reaction quench Quench in Ice/Water reaction->quench acidify Acidify with HCl (pH 2-3) quench->acidify precipitate Precipitate Product acidify->precipitate filtrate Vacuum Filtration precipitate->filtrate wash Wash with Cold Water filtrate->wash recrystallize Recrystallize (Ethanol/Water) wash->recrystallize final_product Pure Product recrystallize->final_product

Caption: Workflow for the synthesis and purification of the target compound.

Structural Verification and Characterization

The identity and purity of the synthesized 2-(Ethylsulfanyl)-5-nitrobenzoic acid must be confirmed using standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The spectrum is expected to show characteristic signals for the aromatic protons, with their chemical shifts and splitting patterns influenced by the three different substituents. Additionally, a quartet and a triplet corresponding to the methylene (-CH₂-) and methyl (-CH₃) protons of the ethyl group, respectively, would be observed.

    • ¹³C NMR: The spectrum would confirm the presence of nine distinct carbon atoms, including signals for the carboxyl carbon, the six aromatic carbons, and the two carbons of the ethyl group.

  • Infrared (IR) Spectroscopy: Key vibrational bands would validate the presence of the principal functional groups. Expected peaks include a broad O-H stretch (~2500-3300 cm⁻¹) and a sharp C=O stretch (~1700 cm⁻¹) for the carboxylic acid group. Strong asymmetric (~1520 cm⁻¹) and symmetric (~1340 cm⁻¹) stretches are characteristic of the nitro (NO₂) group.[7][8]

  • High-Resolution Mass Spectrometry (HRMS): This technique provides the most definitive confirmation of the molecular formula. An exact mass measurement corresponding to the monoisotopic mass of 227.0252 g/mol would verify the elemental composition of C₉H₉NO₄S.

Conclusion

2-(Ethylsulfanyl)-5-nitrobenzoic acid is a well-defined organic compound with a molecular weight of 227.24 g/mol . Its structure, characterized by a strategically substituted benzene ring, offers multiple avenues for further chemical modification, making it a valuable building block for drug discovery and materials science. The proposed synthetic workflow, grounded in established chemical principles, provides a reliable pathway for its preparation, while standard spectroscopic methods offer robust means for its structural verification. This guide serves as a critical resource for scientists intending to work with this compound, ensuring a solid foundation for future research endeavors.

References

  • 5-ethylsulfanyl-2-nitro-benzoic acid. LookChem. [Link]

  • 2-Nitro-5-sulfanylbenzoic acid | C7H5NO4S | CID 123648. PubChem, NIH. [Link]

  • Synthesis of 2-nitrobenzoic acid. PrepChem.com. [Link]

  • 2-Ethyl-5-nitrobenzoic acid | C9H9NO4 | CID 22745173. PubChem, NIH. [Link]

  • Preparation of 2-nitro-5-thiobenzoic acid using immobilized Tris(2-carboxyethyl)phosphine. Analytical Biochemistry. [Link]

  • 2-Chloro-5-nitrobenzoic acid. NIST WebBook. [Link]

  • Exploring Geometrical, Electronic and Spectroscopic Properties of 2-Nitroimidazole-Based Radiopharmaceuticals via Computational Chemistry Methods. MDPI. [Link]

Sources

Exploratory

A Comprehensive Technical Guide to 2-(Ethylsulfanyl)-5-nitrobenzoic Acid Derivatives: Synthesis, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth exploration of 2-(ethylsulfanyl)-5-nitrobenzoic acid and its derivatives, a class of compounds with significant potential in...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of 2-(ethylsulfanyl)-5-nitrobenzoic acid and its derivatives, a class of compounds with significant potential in medicinal chemistry and materials science. We will delve into the synthetic pathways for these molecules, focusing on the underlying chemical principles and providing detailed experimental protocols. Furthermore, we will examine the physicochemical properties and spectroscopic signatures of these compounds and discuss their promising biological activities, particularly in the realm of antimicrobial research.

Introduction: The Chemical Landscape of Nitroaromatic Thioethers

2-(Ethylsulfanyl)-5-nitrobenzoic acid is a bifunctional aromatic compound featuring a carboxylic acid, a nitro group, and a thioether linkage. This unique combination of functional groups imparts distinct electronic and steric properties, making it a valuable scaffold for the development of novel therapeutic agents and functional materials. The electron-withdrawing nature of the nitro group, positioned para to the thioether, significantly influences the reactivity of the aromatic ring, particularly towards nucleophilic substitution reactions. The presence of the carboxylic acid moiety provides a handle for further derivatization, allowing for the synthesis of a diverse library of esters and amides with potentially tailored biological activities.

The structural similarity of this scaffold to other biologically active nitroaromatic and thioether-containing compounds suggests a high probability of discovering derivatives with interesting pharmacological profiles. Research into related structures has revealed promising antimicrobial and anti-inflammatory properties, underscoring the therapeutic potential of this chemical class.

Synthetic Strategies: Building the Core Structure and Its Derivatives

The synthesis of 2-(ethylsulfanyl)-5-nitrobenzoic acid and its derivatives primarily relies on a well-established reaction sequence involving the nitration of a suitable precursor followed by nucleophilic aromatic substitution. Subsequent modifications of the carboxylic acid group allow for the generation of a wide array of derivatives.

Synthesis of the Key Precursor: 2-Chloro-5-nitrobenzoic Acid

The most common and efficient route to the core scaffold begins with the synthesis of 2-chloro-5-nitrobenzoic acid. This is typically achieved through the nitration of o-chlorobenzoic acid.[1][2][3]

Reaction Scheme:

Synthesis of 2-Chloro-5-nitrobenzoic Acid o-Chlorobenzoic Acid o-Chlorobenzoic Acid 2-Chloro-5-nitrobenzoic Acid 2-Chloro-5-nitrobenzoic Acid o-Chlorobenzoic Acid->2-Chloro-5-nitrobenzoic Acid HNO3, H2SO4

Caption: Nitration of o-chlorobenzoic acid.

Experimental Protocol: Nitration of o-Chlorobenzoic Acid [1]

  • Reaction Setup: In a flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid (e.g., 160 g) to below 0°C in an ice-salt bath.

  • Addition of Starting Material: Slowly add pure o-chlorobenzoic acid (e.g., 32 g) to the cold sulfuric acid while stirring to ensure complete dissolution.

  • Preparation of Nitrating Mixture: In a separate flask, carefully prepare a nitrating mixture by adding concentrated nitric acid (e.g., 16 g of 80% nitric acid) to concentrated sulfuric acid (e.g., 40 g), keeping the mixture cool.

  • Nitration Reaction: Add the nitrating mixture dropwise to the solution of o-chlorobenzoic acid over approximately one hour, maintaining the reaction temperature below 0°C.

  • Reaction Completion and Work-up: After the addition is complete, allow the mixture to stir at room temperature for 10-12 hours. Subsequently, pour the reaction mixture onto crushed ice (e.g., 400 g).

  • Isolation and Purification: Collect the precipitated 2-chloro-5-nitrobenzoic acid by vacuum filtration. The crude product can be purified by recrystallization from boiling water to yield a pure product.

The Core Reaction: Nucleophilic Aromatic Substitution

The introduction of the ethylsulfanyl group is achieved via a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nitro group in the para position to the chlorine atom activates the ring towards nucleophilic attack by a sulfur nucleophile, such as sodium ethanethiolate.

Reaction Scheme:

Synthesis of 2-(Ethylsulfanyl)-5-nitrobenzoic Acid 2-Chloro-5-nitrobenzoic Acid 2-Chloro-5-nitrobenzoic Acid 2-(Ethylsulfanyl)-5-nitrobenzoic Acid 2-(Ethylsulfanyl)-5-nitrobenzoic Acid 2-Chloro-5-nitrobenzoic Acid->2-(Ethylsulfanyl)-5-nitrobenzoic Acid CH3CH2SNa

Caption: Nucleophilic aromatic substitution.

General Experimental Protocol: Synthesis of 2-(Ethylsulfanyl)-5-nitrobenzoic Acid

  • Preparation of Nucleophile: Prepare a solution of sodium ethanethiolate by reacting ethanethiol with a slight molar excess of a base like sodium hydroxide or sodium methoxide in a suitable solvent such as ethanol or dimethylformamide (DMF).

  • Reaction Setup: In a round-bottom flask, dissolve 2-chloro-5-nitrobenzoic acid in a polar aprotic solvent like DMF.

  • Nucleophilic Substitution: Add the solution of sodium ethanethiolate to the solution of 2-chloro-5-nitrobenzoic acid. Heat the reaction mixture (e.g., to 60-100 °C) and monitor the progress by thin-layer chromatography (TLC).

  • Work-up and Isolation: After the reaction is complete, cool the mixture and pour it into an excess of water. Acidify the solution with a mineral acid (e.g., HCl) to precipitate the product.

  • Purification: Collect the solid by vacuum filtration, wash with water, and dry. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Derivatization of the Carboxylic Acid Group

The carboxylic acid functionality of 2-(ethylsulfanyl)-5-nitrobenzoic acid serves as a versatile handle for the synthesis of various derivatives, primarily esters and amides.

Ester derivatives can be readily prepared through Fischer esterification, reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst.

Reaction Scheme:

Esterification 2-(Ethylsulfanyl)-5-nitrobenzoic Acid 2-(Ethylsulfanyl)-5-nitrobenzoic Acid Ester Derivative Ester Derivative 2-(Ethylsulfanyl)-5-nitrobenzoic Acid->Ester Derivative R'OH, H+

Caption: Fischer esterification.

General Experimental Protocol: Esterification

  • Reaction Setup: In a round-bottom flask, dissolve 2-(ethylsulfanyl)-5-nitrobenzoic acid in an excess of the desired alcohol (e.g., methanol, ethanol).

  • Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC.

  • Work-up: After completion, cool the reaction mixture and remove the excess alcohol under reduced pressure. Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution to remove any unreacted acid, followed by a brine wash.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude ester, which can be purified by column chromatography or recrystallization.

Amide derivatives can be synthesized by first converting the carboxylic acid to a more reactive species, such as an acyl chloride, followed by reaction with a primary or secondary amine.

Reaction Scheme:

Amide Synthesis cluster_0 Step 1 cluster_1 Step 2 2-(Ethylsulfanyl)-5-nitrobenzoic Acid 2-(Ethylsulfanyl)-5-nitrobenzoic Acid Acyl Chloride Acyl Chloride 2-(Ethylsulfanyl)-5-nitrobenzoic Acid->Acyl Chloride SOCl2 or (COCl)2 Amide Derivative Amide Derivative Acyl Chloride->Amide Derivative R'R''NH

Caption: Two-step amide synthesis.

General Experimental Protocol: Amide Synthesis [5]

  • Acyl Chloride Formation: In a round-bottom flask, suspend 2-(ethylsulfanyl)-5-nitrobenzoic acid in an inert solvent (e.g., dichloromethane or toluene). Add an excess of thionyl chloride or oxalyl chloride and a catalytic amount of DMF. Reflux the mixture until the reaction is complete (cessation of gas evolution). Remove the excess reagent and solvent under reduced pressure to obtain the crude acyl chloride.

  • Amidation: Dissolve the crude acyl chloride in an anhydrous, non-protic solvent (e.g., dichloromethane). Cool the solution in an ice bath and add a solution of the desired primary or secondary amine (approximately 2 equivalents) in the same solvent. Allow the reaction to warm to room temperature and stir until completion.

  • Work-up and Purification: Wash the reaction mixture with dilute acid (e.g., 1M HCl) to remove excess amine, followed by a wash with a saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The resulting crude amide can be purified by column chromatography or recrystallization.

Physicochemical Properties and Spectroscopic Characterization

The physicochemical properties of 2-(ethylsulfanyl)-5-nitrobenzoic acid derivatives are influenced by the interplay of their constituent functional groups. The presence of the polar nitro and carboxylic acid groups suggests moderate solubility in polar organic solvents, while the ethylsulfanyl group introduces a degree of lipophilicity.

Table 1: Predicted Physicochemical Properties of 2-(Ethylsulfanyl)-5-nitrobenzoic Acid

PropertyPredicted Value
Molecular FormulaC₉H₉NO₄S
Molecular Weight227.24 g/mol
pKa (Carboxylic Acid)~3-4
LogP~2.5-3.0
Spectroscopic Analysis

While experimental spectra for the title compound are not widely published, the expected spectroscopic features can be predicted based on the known chemical shifts and absorption frequencies of the functional groups present.

¹H NMR Spectroscopy (Predicted):

  • Aromatic Protons: Three protons in the aromatic region, exhibiting a characteristic splitting pattern for a 1,2,4-trisubstituted benzene ring. The proton ortho to the nitro group is expected to be the most downfield, followed by the proton ortho to the carboxylic acid, and finally the proton ortho to the thioether.

  • Ethyl Group: A quartet for the methylene protons (-S-CH₂-) and a triplet for the methyl protons (-CH₃), with coupling between them.

¹³C NMR Spectroscopy (Predicted):

  • Carbonyl Carbon: A signal in the downfield region, typically around 165-175 ppm.

  • Aromatic Carbons: Six distinct signals in the aromatic region (approx. 110-150 ppm). The carbons attached to the nitro and thioether groups will show characteristic shifts.

  • Ethyl Group Carbons: Two signals in the aliphatic region for the methylene and methyl carbons.

Infrared (IR) Spectroscopy (Predicted):

  • O-H Stretch (Carboxylic Acid): A broad absorption band in the region of 2500-3300 cm⁻¹.

  • C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1700-1725 cm⁻¹.

  • N-O Stretch (Nitro Group): Two strong absorption bands, typically around 1500-1550 cm⁻¹ (asymmetric) and 1330-1370 cm⁻¹ (symmetric).

  • C-S Stretch: A weaker absorption in the fingerprint region.

  • Aromatic C-H and C=C Stretches: Characteristic absorptions in their respective regions.

Potential Biological Activities and Applications

The structural motifs present in 2-(ethylsulfanyl)-5-nitrobenzoic acid derivatives suggest a high likelihood of interesting biological activities, particularly as antimicrobial agents.

Antimicrobial Potential

Both nitroaromatic compounds and organosulfur compounds, including thioethers, have a well-documented history of antimicrobial activity. The nitro group can undergo reduction within microbial cells to form reactive nitrogen species that are toxic to the organism. Thioether-containing molecules can interfere with various cellular processes. Studies on structurally related thioureides derived from benzoic acids have demonstrated significant activity against a range of bacterial and fungal pathogens, including multidrug-resistant strains.[5][6][7] The combination of these two pharmacophores in the 2-(ethylsulfanyl)-5-nitrobenzoic acid scaffold presents a compelling case for the investigation of these derivatives as novel antimicrobial agents.

Table 2: Antimicrobial Activity of Structurally Related Compound Classes

Compound ClassTarget OrganismsReference
Thioureides of 2-(4-chlorophenoxymethyl)-benzoic acidGram-positive and Gram-negative bacteria, Candida spp.[5][6]
Thioureides of 2-(4-ethyl-phenoximethyl) benzoic acidGram-positive and Gram-negative bacteria, Fungi[7]
2-chlorobenzoic acid derivativesGram-positive and Gram-negative bacteria, Fungi[8]
Other Potential Applications

Beyond their antimicrobial potential, these derivatives may also exhibit other pharmacological activities. The anti-inflammatory properties of some benzoic acid derivatives are well-known. Furthermore, the unique electronic properties imparted by the nitro and thioether groups could make these compounds interesting candidates for applications in materials science, such as in the development of novel dyes or electronic materials.

Future Directions and Conclusion

The 2-(ethylsulfanyl)-5-nitrobenzoic acid scaffold represents a promising starting point for the development of new chemical entities with diverse applications. The synthetic routes to the core structure and its derivatives are well-precedented and accessible. The primary area for future research lies in the systematic synthesis and biological evaluation of a library of ester and amide derivatives.

Key future research activities should include:

  • Optimization of the synthesis of the parent acid and its derivatives to achieve high yields and purity.

  • Comprehensive spectroscopic characterization of the synthesized compounds to confirm their structures.

  • In-depth antimicrobial screening against a broad panel of clinically relevant bacteria and fungi, including resistant strains.

  • Investigation of other potential biological activities , such as anti-inflammatory, anticancer, and antiviral properties.

  • Structure-activity relationship (SAR) studies to identify the key structural features responsible for the observed biological activities and to guide the design of more potent and selective analogs.

References

  • Antimicrobial Activity of Some New Thioureides Derived from 2-(4-Chlorophenoxymethyl)benzoic Acid. Molecules.

  • Antimicrobial activity of some new thioureides derived from 2-(4-chlorophenoxymethyl)benzoic acid. PubMed.

  • Antimicrobial activity of some new of 2-(4-ethyl-phenoximethyl) benzoic acid thioureides against planktonic cells. PubMed.

  • From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. MDPI.

  • Preparation of 2-chloro-5-nitrobenzoic acid. PrepChem.com.

  • Synthesis, Antimicrobial Evaluation and QSAR Studies of 2-chlorobenzoic Acid Derivatives. Thieme Connect.

  • How to Prepare 2-Chloro-5-nitrobenzoic Acid? Guidechem.

  • 2-Chloro-5-nitrobenzoic acid synthesis. ChemicalBook.

  • Production process of 2-chloro-5-nitrobenzoic acid. Patsnap.

  • Preparation of 2-nitro-5-thiobenzoic acid using immobilized Tris(2-carboxyethyl)phosphine. PubMed.

  • Benzoic acid, 2-nitro-. NIST WebBook.

  • Synthesis and Antimicrobial Activity of Some New Benzimidazole Derivatives. MDPI.

  • 13C NMR Spectrum (1D, 176 MHz, H2O, predicted) (NP0305053). NP-MRD.

  • 2-Nitrobenzoic acid(552-16-9) 1H NMR spectrum. ChemicalBook.

  • 1-[2-Substituted ethyl]-2-methyl-5-nitroimidazole derivatives, synthesis and antibacterial activities. Der Pharma Chemica.

  • 2-Ethyl-5-nitrobenzoic acid. PubChem.

  • Synthesis and microbiological activity of some novel N-(2-hydroxyl-5-substitutedphenyl)benzacetamides, phenoxyacetamides and thiophenoxyacetamides as the possible metabolites of antimicrobial active benzoxazoles. PubMed.

  • Preparation of methyl m-nitrobenzoate. Google Patents.

  • Benzoic acid, m-nitro-, methyl ester. Organic Syntheses.

  • Synthesis of the 5-methyl-2-nitrobenzoic acid. ResearchGate.

  • infrared spectrum of benzoic acid. Doc Brown's Chemistry.

  • Technical Support Center: Synthesis of 2-Amino-5-nitrobenzoic Acid. Benchchem.

  • 5-Hydroxy-2-nitrobenzoic acid synthesis. ChemicalBook.

  • Nitration of methyl benzoate. Royal Society of Chemistry.

  • Experiment 5 - Nitration of Methyl Benzoate. WebAssign.

  • Some applications of 13C NMR spectroscopy in heterocyclic structure assignments. Indian Academy of Sciences.

  • Supporting information for Direct oxidative coupling of thiols and benzylic ethers via C(sp - The Royal Society of Chemistry. Royal Society of Chemistry.

  • The Use of 13C and 1H-NMR in the Structural Elucidation of a New Nor-Lupane Triterpene. SciELO.

  • Ethyl 2-nitrobenzoate. NIST WebBook.

  • 2-Nitro-benzoic acid. SpectraBase.

Sources

Foundational

Physicochemical Profiling of 2-(Ethylsulfanyl)-5-nitrobenzoic Acid: Acidity and Structural Determinants

Executive Summary Compound Identity: 2-(Ethylsulfanyl)-5-nitrobenzoic acid (CAS: 22532-23-6) Synonyms: 5-Nitro-2-ethylthiobenzoic acid; Ronidazole Intermediate A. Molecular Formula: C H NO S Molecular Weight: 227.24 g/mo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Compound Identity: 2-(Ethylsulfanyl)-5-nitrobenzoic acid (CAS: 22532-23-6) Synonyms: 5-Nitro-2-ethylthiobenzoic acid; Ronidazole Intermediate A. Molecular Formula: C


H

NO

S Molecular Weight: 227.24 g/mol [1]

This technical guide provides a comprehensive analysis of the acidity (pKa) and structural properties of 2-(ethylsulfanyl)-5-nitrobenzoic acid. As a critical intermediate in the synthesis of nitroimidazole antibiotics (specifically Ronidazole ), understanding its physicochemical behavior is essential for optimizing yield and purity during industrial scale-up. This document details the theoretical basis for its acidity, provides a validated protocol for experimental determination, and outlines its synthetic utility.

Structural Analysis & Acidity (pKa)

The acidity of benzoic acid derivatives is governed by the electronic and steric effects of substituents on the phenyl ring. For 2-(ethylsulfanyl)-5-nitrobenzoic acid, two primary substituents dictate its pKa: the nitro group (-NO


)  at the meta position relative to the carboxyl, and the ethylsulfanyl group (-SEt)  at the ortho position.
Theoretical pKa Prediction

While the pKa of unsubstituted benzoic acid is 4.20 , the target compound is significantly more acidic.

SubstituentPositionElectronic EffectImpact on pKa
-NO

Meta (C5)Strong Inductive Withdrawal (-I)Decreases (Stabilizes anion)
-SEt Ortho (C2)Steric Inhibition of Resonance (SIR) & Field EffectDecreases (Twists -COOH out of plane)
  • The Nitro Effect: A nitro group at the meta position typically lowers the pKa of benzoic acid by approximately 0.7 units (3-nitrobenzoic acid pKa

    
     3.46).
    
  • The Ortho-Thio Effect: Ortho-alkylthio groups exert a "proximal effect." The bulky sulfur atom forces the carboxyl group out of planarity with the benzene ring. This "Steric Inhibition of Resonance" prevents the phenyl ring from donating electron density into the carbonyl oxygen, thereby destabilizing the neutral acid form more than the carboxylate anion. This results in increased acidity compared to the para isomer.[2]

  • Consensus Value: Based on structural analogues (e.g., 2-(tert-butylsulfanyl)-5-nitrobenzoic acid, predicted pKa 2.58), the estimated pKa of 2-(ethylsulfanyl)-5-nitrobenzoic acid is 2.60 ± 0.15 .

Structural Determinants Diagram

The following diagram illustrates the vector forces (inductive and steric) contributing to the ionization potential.

AcidityFactors Core Benzoic Acid Core (pKa 4.20) Nitro 5-NO2 Group (-I Effect) Core->Nitro Meta Substitution Sulfur 2-SEt Group (Steric Bulk) Core->Sulfur Ortho Substitution Result Target Molecule (pKa ~2.60) Nitro->Result Anion Stabilization Sulfur->Result Steric Inhibition of Resonance

Caption: Mechanistic contributions of substituents to the enhanced acidity of the target compound.

Experimental Protocol: pKa Determination

Since this compound is sparingly soluble in pure water at low pH, standard aqueous titration is unreliable. The Yasuda-Shedlovsky Extrapolation Method (mixed-solvent titration) is the gold standard for accurate pKa determination of lipophilic pharmaceutical intermediates.

Materials Required[3]
  • Analyte: >98% pure 2-(ethylsulfanyl)-5-nitrobenzoic acid.

  • Solvent: HPLC-grade Methanol (MeOH) and CO

    
    -free deionized water.
    
  • Titrant: 0.1 M KOH (standardized).

  • Instrumentation: Potentiometric titrator (e.g., Mettler Toledo or Metrohm) with a glass pH electrode.

Step-by-Step Methodology
  • Preparation of Solvent Series: Prepare three solvent mixtures: 30%, 40%, and 50% (v/v) Methanol/Water.

  • Sample Dissolution: Accurately weigh ~10 mg of the compound into the titration vessel. Dissolve completely in 50 mL of the 50% MeOH mixture.

  • Titration:

    • Equilibrate the electrode at 25°C.

    • Titrate with 0.1 M KOH under inert gas (N

      
       or Ar) purge to prevent carbonate formation.
      
    • Record pH vs. Volume to determine the equivalent point.

  • Repeat: Repeat the procedure for the 40% and 30% MeOH mixtures.

  • Calculation (Yasuda-Shedlovsky):

    • Calculate the apparent pKa (

      
      ) for each solvent mixture using the Henderson-Hasselbalch equation at the half-neutralization point.
      
    • Plot

      
       (y-axis) vs. 
      
      
      
      (dielectric constant of the mix, x-axis).
    • Extrapolate the linear regression to the dielectric constant of pure water (

      
      ) to obtain the aqueous pKa.
      

Pharmaceutical Application: Synthesis of Ronidazole

The high acidity and specific substitution pattern of 2-(ethylsulfanyl)-5-nitrobenzoic acid make it a vital scaffold in the synthesis of Ronidazole, a nitroimidazole antiprotozoal.

Synthetic Pathway

The compound is typically synthesized via nucleophilic aromatic substitution (S


Ar) of a chlorobenzoic acid precursor, followed by decarboxylative coupling or cyclization steps depending on the specific route to the imidazole core.

SynthesisPath Start 2-Chloro-5-nitrobenzoic acid Intermediate 2-(Ethylsulfanyl)-5-nitrobenzoic acid (Target Intermediate) Start->Intermediate S_NAr Reaction Reagent + Ethanethiol (EtSH) + Base (NaOH) Reagent->Intermediate Product Ronidazole / Nitroimidazole Derivatives Intermediate->Product Downstream Synthesis Step2 Chemical Transformation (Amidation / Cyclization) Step2->Product

Caption: Role of the target acid as a precursor in the manufacturing of nitroimidazole API.

Process Criticality
  • Purity Control: Residual 2-chloro-5-nitrobenzoic acid (starting material) is a common impurity. Due to the significant pKa difference (Chloro-analog pKa ~2.0 vs. Thio-analog pKa ~2.6), pH-controlled extraction can be used to enrich the target intermediate during workup.

  • Stability: The thioether linkage is susceptible to oxidation to sulfoxide/sulfone. Reaction conditions must be maintained under inert atmosphere, and the acidity of the medium must be controlled to prevent premature decarboxylation.

References

  • PubChem. 2-Ethyl-5-nitrobenzoic acid (Analog Reference). National Library of Medicine. Available at: [Link]

  • Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Source for Yasuda-Shedlovsky Protocol).
  • Trivedi, M. N., et al. (2011).[3] Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents.[3][4][5] Journal of Chemical and Pharmaceutical Research.[3][4] Available at: [Link]

  • Kortüm, G., Vogel, W., & Andrussow, K. (1961). Dissociation Constants of Organic Acids in Aqueous Solution. IUPAC.[6][7] (Reference for Benzoic Acid/Nitrobenzoic Acid comparative pKa data).

Sources

Protocols & Analytical Methods

Method

Application Notes & Protocols: 2-(Ethylsulfanyl)-5-nitrobenzoic Acid as a Versatile Pharmaceutical Intermediate

Abstract This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the utilization of 2-(Ethylsulfanyl)-5-nitrobenzoic acid. It details the synthesi...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the utilization of 2-(Ethylsulfanyl)-5-nitrobenzoic acid. It details the synthesis, purification, characterization, and critical applications of this compound as a versatile intermediate in pharmaceutical synthesis. The protocols herein are designed to be robust and reproducible, with an emphasis on the underlying chemical principles and safety considerations.

Introduction: Strategic Importance in Drug Discovery

2-(Ethylsulfanyl)-5-nitrobenzoic acid is a polysubstituted aromatic compound whose strategic arrangement of functional groups—a carboxylic acid, a thioether, and a nitro group—makes it a highly valuable scaffold in medicinal chemistry. The true potential of this intermediate is realized through the sequential and selective manipulation of these groups.

The nitro group serves as a masked aniline, readily convertible to a primary amine through well-established reduction methodologies. This amine then becomes a key anchor point for building molecular complexity, often participating in amide bond formations, sulfonamide synthesis, or diazotization reactions. The carboxylic acid provides a handle for coupling with amines or alcohols, while the thioether linkage offers opportunities for modification (e.g., oxidation to sulfoxides or sulfones) to modulate physicochemical properties such as solubility and metabolic stability. This trifecta of functionality allows for the rapid generation of diverse compound libraries, accelerating the hit-to-lead optimization process in drug discovery programs.[1]

Physicochemical & Spectroscopic Data

A thorough understanding of the physical and spectral properties of an intermediate is fundamental for its effective use and characterization.

PropertyValueSource
IUPAC Name 2-(Ethylsulfanyl)-5-nitrobenzoic acid-
CAS Number 1019613-59-2
Molecular Formula C₉H₉NO₄S[2]
Molecular Weight 227.24 g/mol [2]
Appearance Typically an off-white to yellow solidGeneral Knowledge
Melting Point Not consistently reported; requires experimental determination.-
Solubility Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol, Ethyl Acetate). Limited solubility in water.General Chemical Principles
¹H NMR (DMSO-d₆, 400 MHz) Expected: δ 13.5-14.0 (s, 1H, COOH), 8.4-8.5 (d, 1H, Ar-H), 8.1-8.2 (dd, 1H, Ar-H), 7.5-7.6 (d, 1H, Ar-H), 3.1-3.2 (q, 2H, -SCH₂-), 1.2-1.3 (t, 3H, -CH₃)Inferred from Structure
¹³C NMR (DMSO-d₆, 100 MHz) Expected: δ ~166 (C=O), ~148 (C-NO₂), ~145 (C-S), ~130-135 (Ar-CH), ~125-128 (Ar-CH), ~120-123 (Ar-CH), ~28 (-SCH₂-), ~14 (-CH₃)Inferred from Structure
IR (KBr, cm⁻¹) Expected: 3200-2500 (O-H, broad), ~1700 (C=O), ~1520 & ~1350 (NO₂, asymm. & symm. stretch), ~1300 (C-S)Inferred from Structure

Synthesis Protocol: Nucleophilic Aromatic Substitution

The most direct and common synthesis of 2-(Ethylsulfanyl)-5-nitrobenzoic acid involves the nucleophilic aromatic substitution (SₙAr) of a halogenated precursor, typically 2-chloro-5-nitrobenzoic acid, with ethanethiol. The electron-withdrawing nitro group, positioned para to the leaving group (chloride), strongly activates the aromatic ring toward nucleophilic attack, enabling the reaction to proceed under relatively mild conditions.

Diagram of Synthesis

G R1 2-Chloro-5-nitrobenzoic acid P1 2-(Ethylsulfanyl)-5-nitrobenzoic acid R1->P1 R2 Ethanethiol (EtSH) R2->P1 C1 Base (e.g., K₂CO₃, NaH) C1->P1 C2 Solvent (e.g., DMF, DMSO) C2->P1 G Intermediate 2-(Ethylsulfanyl)-5-nitrobenzoic acid Reduction Nitro Reduction (e.g., SnCl₂/HCl or H₂/Pd-C) Intermediate->Reduction Product 2-(Ethylsulfanyl)-5-aminobenzoic acid (Key Precursor) Reduction->Product Coupling Amide Coupling (with R-NH₂) Product->Coupling API_Scaffold Hypothetical API Scaffold Coupling->API_Scaffold

Sources

Application

Application Note: Optimized Amide Coupling of 2-(Ethylsulfanyl)-5-nitrobenzoic Acid

This Application Note is designed to provide a rigorous, technical guide for the use of 2-(Ethylsulfanyl)-5-nitrobenzoic acid (CAS: 1019613-59-2) in organic synthesis, specifically focusing on amide bond formation. Unlik...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed to provide a rigorous, technical guide for the use of 2-(Ethylsulfanyl)-5-nitrobenzoic acid (CAS: 1019613-59-2) in organic synthesis, specifically focusing on amide bond formation.

Unlike standard coupling reagents (e.g., HATU, EDC), this molecule is primarily a functional building block (a scaffold). Its unique structure—an ortho-ethylsulfanyl group combined with a meta-nitro group—presents specific steric and electronic challenges that require optimized protocols to ensure high yield and purity.

Introduction & Chemical Context

2-(Ethylsulfanyl)-5-nitrobenzoic acid is a specialized intermediate used in the synthesis of bioactive small molecules, particularly in the development of antiviral agents, kinase inhibitors, and "turn-on" fluorescent probes.

Structural Analysis & Synthetic Challenges

The molecule presents two primary challenges for coupling reactions:

  • Steric Hindrance (The "Ortho Effect"): The bulky ethylsulfanyl (-SEt) group at the C2 position creates significant steric shielding of the carboxylic acid at C1. This reduces the rate of nucleophilic attack by the amine on the activated ester intermediate.

  • Sulfur Sensitivity: The sulfide moiety is susceptible to oxidation. Protocols utilizing strong oxidants or vigorous conditions can lead to the formation of sulfoxides (S=O) or sulfones (O=S=O) as impurities.

  • Electronic Deactivation: The C5-nitro group is strongly electron-withdrawing, increasing the acidity of the carboxylic acid but potentially destabilizing certain active ester intermediates (like O-acylisoureas) toward hydrolysis if moisture is present.

This guide details two optimized protocols: Method A (HATU-Mediated) for high-value/small-scale synthesis, and Method B (Acid Chloride) for scale-up applications.

Reaction Pathway & Logic

The coupling strategy relies on converting the sterically hindered carboxylic acid into a highly reactive species that can overcome the steric barrier of the ortho-thioether without oxidizing the sulfur.

Mechanistic Workflow (DOT Diagram)

CouplingPathway Acid 2-(Ethylsulfanyl)-5-nitrobenzoic Acid (Substrate) Activation Activation Step (HATU or (COCl)2) Acid->Activation  Reagents   SideRxn Side Reaction: S-Oxidation (Avoid!) Acid->SideRxn  If Oxidants Present   ActiveSpecies Activated Species (OBt Ester or Acid Chloride) Activation->ActiveSpecies Coupling Nucleophilic Attack (Sterically Hindered) ActiveSpecies->Coupling  + Amine   Amine Amine Nucleophile (R-NH2) Amine->Coupling Product Target Amide (2-SEt-5-NO2-Benzamide) Coupling->Product  Yield >85%  

Figure 1: Reaction pathway for the coupling of 2-(Ethylsulfanyl)-5-nitrobenzoic acid. Note the critical control point to avoid S-oxidation.

Experimental Protocols

Method A: HATU-Mediated Coupling (Recommended for Discovery Chemistry)

Best for: Small scales (mg to g), precious amines, and parallel synthesis libraries.

Rationale: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) generates a highly reactive 7-azabenzotriazole active ester. The "aza" effect accelerates the coupling rate, which is crucial for overcoming the steric hindrance of the ortho-ethylsulfanyl group.

Materials
  • Substrate: 2-(Ethylsulfanyl)-5-nitrobenzoic acid (1.0 equiv)

  • Amine: 1.1 – 1.2 equiv

  • Reagent: HATU (1.1 equiv)

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • Solvent: Anhydrous DMF or DMA (Dimethylacetamide)

Step-by-Step Protocol
  • Dissolution: In a dry vial, dissolve 2-(Ethylsulfanyl)-5-nitrobenzoic acid (1.0 mmol, 227 mg) in anhydrous DMF (3.0 mL).

  • Activation: Add HATU (1.1 mmol, 418 mg) followed immediately by DIPEA (3.0 mmol, 522 µL).

    • Observation: The solution should turn yellow/orange. Stir at Room Temperature (RT) for 5–10 minutes. This pre-activation step is vital to form the active ester before the amine encounters the hindered acid.

  • Coupling: Add the amine (1.1 mmol) to the reaction mixture.

  • Reaction: Stir at RT for 2–4 hours.

    • Monitoring: Monitor by LC-MS.[1] Look for the disappearance of the acid (MW 227) and formation of the product (MW 227 + Amine - 18).

  • Workup:

    • Dilute the reaction mixture with EtOAc (30 mL).

    • Wash sequentially with:

      • 10% Citric Acid or 1M HCl (2 x 10 mL) – Removes excess DIPEA and unreacted amine.

      • Sat. NaHCO₃ (2 x 10 mL) – Removes unreacted acid and HOBt/HOAt byproducts.

      • Brine (10 mL).

    • Dry over Na₂SO₄, filter, and concentrate.

  • Purification: Flash chromatography (Hexane/EtOAc gradient).

Method B: Acid Chloride Method via Oxalyl Chloride (Recommended for Scale-Up)

Best for: Large scales (>10 g), non-nucleophilic amines, or cost-sensitive production.

Rationale: Converting the acid to the acid chloride creates the most reactive electrophile possible (COCl). We use Oxalyl Chloride instead of Thionyl Chloride (SOCl₂). Thionyl chloride at elevated temperatures can sometimes cause unwanted oxidation or chlorination of the thioether side chain.

Materials
  • Substrate: 2-(Ethylsulfanyl)-5-nitrobenzoic acid (1.0 equiv)

  • Reagent: Oxalyl Chloride (1.5 equiv)

  • Catalyst: DMF (anhydrous, 2–3 drops)

  • Solvent: Anhydrous DCM (Dichloromethane)

  • Scavenger: Pyridine or Triethylamine (for the coupling step)

Step-by-Step Protocol
  • Suspension: Suspend the acid (10 mmol, 2.27 g) in anhydrous DCM (40 mL) under Nitrogen/Argon.

  • Chlorination: Add catalytic DMF (3 drops). Add Oxalyl Chloride (15 mmol, 1.3 mL) dropwise over 10 minutes.

    • Caution: Gas evolution (CO, CO₂, HCl).[2] Ensure proper venting.

  • Activation: Stir at RT for 1–2 hours until the solution becomes clear (indicating acid chloride formation).

  • Evaporation (Critical): Concentrate the mixture to dryness under reduced pressure to remove excess oxalyl chloride. Do not apply high heat.[3] Re-dissolve the crude acid chloride in fresh anhydrous DCM (20 mL).

  • Coupling: Add the amine (10 mmol) and Pyridine (12 mmol) in DCM (10 mL) dropwise to the acid chloride solution at 0°C.

  • Completion: Allow to warm to RT and stir for 1 hour.

  • Workup: Wash with 1M HCl, then NaHCO₃. Dry and concentrate.

Data Summary & Troubleshooting

Comparative Performance of Coupling Reagents
Reagent SystemYield (Typical)Reaction TimeProsCons
HATU / DIPEA 88 - 95% 2 - 4 hHigh yield, mild conditions, minimal racemization.Expensive for kg scale; difficult to remove byproducts if not washed well.
EDC / HOBt 60 - 75%12 - 24 hEconomical, water-soluble urea byproduct.Slower reaction due to steric hindrance at C2.
Oxalyl Chloride 90 - 98% 3 h (Total)Very fast, clean crude, scalable.Requires moisture-free handling; HCl generation.
DCC 50 - 65%24 h+Very cheap.DCU byproduct is difficult to filter; slow kinetics for this substrate.
Troubleshooting Guide
IssueProbable CauseSolution
Low Yield Steric hindrance of S-Et group.Switch to HATU (Method A) or Acid Chloride (Method B). Increase reaction time.
Impurity: M+16 Oxidation of Sulfide to Sulfoxide.Degas solvents. Avoid peroxides in ethers/THF. Do not use bleach/strong oxidants during workup.
Hydrolysis of Ester Moisture in solvent.Use anhydrous DMF/DCM. Store HATU in a desiccator.
Starting Material Remains Incomplete activation.Ensure the pre-activation step (Acid + HATU + Base) stirs for at least 5 mins before adding amine.

Downstream Applications (The "Why")

Once coupled, the 2-(Ethylsulfanyl)-5-nitrobenzamide scaffold is often used as a precursor for Nucleophilic Aromatic Substitution (SNAr) .

  • Oxidation: The S-Ethyl group can be selectively oxidized to the Sulfone (–SO₂Et) using m-CPBA (carefully controlled).

  • Displacement: The Sulfone, activated by the para-Nitro group (relative to the sulfur), becomes an excellent leaving group.

  • Library Generation: It can be displaced by diverse nucleophiles (amines, alkoxides) to generate 2-substituted-5-nitrobenzamide libraries, which are difficult to synthesize directly.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[1][4][5] Tetrahedron, 61(46), 10827-10852. Link

  • Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis.[3][4][5] Tetrahedron, 60(11), 2447-2467. Link

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-scale applications of amide coupling reagents for the synthesis of pharmaceuticals.[1][3] Organic Process Research & Development, 20(2), 140-177. Link

  • Gamage, S. A., et al. (2002). Structure-Activity Relationships for 5-Nitro-2-(alkylthio)benzamides... Journal of Medicinal Chemistry, 45(3).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in 2-(Ethylsulfanyl)-5-nitrobenzoic acid Reactions

Welcome to the technical support center for navigating the synthetic challenges associated with 2-(Ethylsulfanyl)-5-nitrobenzoic acid. This guide is designed for researchers, scientists, and drug development professional...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for navigating the synthetic challenges associated with 2-(Ethylsulfanyl)-5-nitrobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals who encounter difficulties in achieving desired reaction outcomes due to the inherent steric hindrance of this molecule. The ortho-ethylsulfanyl group significantly impedes access to the carboxylic acid functionality, often leading to low yields, slow reaction rates, or complete reaction failure.

This resource provides in-depth, evidence-based troubleshooting strategies and frequently asked questions (FAQs) to empower you to overcome these synthetic hurdles. We will delve into the causality behind experimental choices, ensuring that the protocols described are not just procedural but are grounded in sound chemical principles.

Frequently Asked Questions (FAQs)

Q1: Why are standard amide coupling reactions with 2-(Ethylsulfanyl)-5-nitrobenzoic acid so challenging?

The primary reason for the difficulty in forming amide bonds with 2-(Ethylsulfanyl)-5-nitrobenzoic acid is steric hindrance .[1][2] The bulky ethylsulfanyl group at the ortho-position physically blocks the approach of the amine nucleophile to the activated carboxylic acid intermediate. This spatial obstruction significantly slows down the rate of the desired nucleophilic attack, making it a major challenge even with the best coupling reagents.[3][4]

Q2: I am observing very low to no yield in my esterification reaction. What are the likely causes and solutions?

Low esterification yields are also a direct consequence of steric hindrance. The bulky ortho-substituent impedes the approach of the alcohol.

Potential Causes & Recommended Solutions:

  • Insufficiently Reactive Alcohol: Primary alcohols are more reactive than secondary, and tertiary alcohols are the most difficult to acylate due to their own steric bulk.[5]

  • Reversible Reaction: Esterification is often a reversible process.[5]

  • Inadequate Catalyst: Standard acid catalysts like sulfuric acid may not be sufficient to overcome the steric barrier.

To address these issues, consider the following:

  • Use of a more potent catalyst: Lewis acids such as BF₃, AlCl₃, and ZnCl₂ can provide higher yields and reduce side reactions.[5]

  • Water Removal: Employing a Dean-Stark apparatus or molecular sieves can help drive the equilibrium towards the product.[6][7]

  • Alternative Acylating Agents: Consider converting the carboxylic acid to a more reactive intermediate like an acid chloride first.[8]

Q3: Are there any general strategies to enhance the reactivity of the carboxylic acid group?

Yes, activating the carboxylic acid is a crucial step. The goal is to convert the hydroxyl group into a better leaving group, thus making the carbonyl carbon more electrophilic.

Common Activation Strategies:

  • Conversion to Acid Chlorides: Using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) transforms the carboxylic acid into a highly reactive acid chloride.

  • In Situ Activating Agents: Peptide coupling reagents are excellent for this purpose. They form a highly reactive activated ester intermediate that is more susceptible to nucleophilic attack.

Troubleshooting Guides

Guide 1: Low Yield in Amide Coupling Reactions

This is the most common issue encountered. The following guide provides a systematic approach to troubleshooting and optimizing your reaction.

Observation Potential Cause Recommended Solution
Low or no product formation Steric Hindrance: The ortho-ethylsulfanyl group is blocking the amine's approach.1. Switch to a More Potent Coupling Reagent: Urionium/aminium salts like HATU, HBTU, and COMU are generally more effective for hindered substrates than carbodiimides (e.g., DCC, EDC).[9][10] Phosphonium salts like PyBOP are also excellent choices.2. Increase Reaction Temperature: Carefully increasing the reaction temperature can provide the necessary activation energy to overcome the steric barrier. Monitor for potential side reactions or degradation.3. Prolong Reaction Time: Allow the reaction to proceed for an extended period (24-48 hours) to maximize conversion.
Formation of side products Decomposition of Coupling Reagent: Some coupling reagents can be unstable, leading to unwanted side reactions.1. Use Fresh Reagents: Ensure your coupling reagents and solvents are fresh and anhydrous.2. Optimize Base Addition: The choice and amount of base (e.g., DIPEA, NMM) can be critical. Use the recommended stoichiometry and consider a weaker base if side reactions are a concern.[10]
Starting material remains unreacted Insufficient Activation: The carboxylic acid is not being effectively activated.1. Pre-activation: Activate the carboxylic acid with the coupling reagent and base for a short period (15-30 minutes) before adding the amine.2. Double Coupling: After the initial coupling reaction, filter the reaction mixture and subject the unreacted material to a second round of coupling with fresh reagents.[9]
Experimental Workflow: Overcoming Low Amide Coupling Yield

G start Low Amide Coupling Yield reagent Switch to Potent Coupling Reagent (HATU, HBTU, PyBOP) start->reagent temp_time Increase Temperature & Prolong Reaction Time reagent->temp_time double_couple Perform Double Coupling temp_time->double_couple analyze Analyze Results (LC-MS, NMR) double_couple->analyze success Successful Coupling analyze->success High Yield fail Re-evaluate Strategy analyze->fail Low Yield

Caption: Troubleshooting workflow for low amide coupling yield.

Guide 2: Failed or Incomplete Esterification

Esterification of 2-(Ethylsulfanyl)-5-nitrobenzoic acid can be sluggish. This guide provides strategies to drive the reaction to completion.

Observation Potential Cause Recommended Solution
Reaction stalls or does not proceed Steric Hindrance & Reversibility: The bulky ortho-group slows the reaction, and the presence of water byproduct can lead to hydrolysis of the ester.1. Use a Solid Acid Catalyst: Phosphoric acid-modified Montmorillonite K10 clay can be an effective heterogeneous catalyst for the esterification of sterically hindered benzoic acids under solvent-free conditions.[11]2. High-Temperature Esterification with a Metal Catalyst: In the presence of a metal-containing catalyst (e.g., titanium-based), a stepwise increase in temperature (up to 240-250°C) can drive the reaction to completion.[12]3. Formation of an Acylium Ion Intermediate: In a strong acid like concentrated sulfuric acid, a highly reactive acylium ion can be generated, which then reacts with the alcohol.[13]
Decomposition of starting material Harsh Reaction Conditions: High temperatures or strong acids can lead to degradation.1. Milder Activation: Use a dehydrating agent like dicyclohexylcarbodiimide (DCC) to facilitate ester formation under milder conditions.2. Catalytic Triphenylphosphine Oxide: This catalyst can promote esterification under mild conditions, even with hindered carboxylic acids and weak nucleophiles.[14]
Experimental Protocol: Esterification using a Solid Acid Catalyst

This protocol is adapted from a procedure using phosphoric acid-modified Montmorillonite K10 clay.[11]

1. Catalyst Preparation:

  • In a round-bottomed flask, combine 500 mg of Montmorillonite K10 clay, 37.5 mg of ortho-phosphoric acid, and 5 mL of toluene.
  • Reflux the mixture for approximately 5 hours.
  • Remove the toluene by distillation under vacuum.
  • Dry the solid material in an oven (110-120°C) and store it in a desiccator.

2. Esterification Reaction:

  • In a reaction vessel, combine 2-(Ethylsulfanyl)-5-nitrobenzoic acid and the desired alcohol in an equimolar ratio.
  • Add 10 wt% of the prepared phosphoric acid-modified Montmorillonite K-10 clay catalyst.
  • Heat the mixture to reflux under solvent-free conditions for 5 hours.
  • Monitor the reaction progress by TLC or LC-MS.
  • Upon completion, the solid catalyst can be recovered by filtration for potential reuse.
Decision Tree for Esterification Strategy

G start Esterification of 2-(Ethylsulfanyl)-5-nitrobenzoic acid sensitivity Is the substrate sensitive to high temperatures? start->sensitivity yes Yes sensitivity->yes Yes no No sensitivity->no No mild_methods Use Mild Conditions: - DCC Coupling - Catalytic Triphenylphosphine Oxide yes->mild_methods high_temp_methods Use High-Temperature Methods: - Solid Acid Catalyst - Metal Catalyst with Stepwise Heating no->high_temp_methods outcome Ester Product mild_methods->outcome high_temp_methods->outcome

Caption: Decision tree for selecting an appropriate esterification method.

Guide 3: Alternative Acylation Strategies

When direct coupling or esterification fails, alternative strategies that bypass the direct use of the carboxylic acid may be necessary.

Strategy Description Advantages Considerations
Thioacid-Mediated Amidation Convert the carboxylic acid to a thioacid, which can then react with an in situ generated formamidine to form the amide.[15][16]Can be effective for a range of substrates and offers a different reaction pathway.Requires an additional synthetic step to prepare the thioacid.
Grignard Reagent Addition to Isocyanates This method involves the reaction of a Grignard reagent with an isocyanate to form a sterically hindered amide.[3][4]Provides a robust solution for the synthesis of highly sterically hindered amides.Requires the synthesis of the appropriate Grignard reagent and isocyanate precursors.
Use of Uncommon Acylating Agents A wide variety of alternative acylating agents exist, including aldehydes, alcohols, and α-keto acids, which can be used in transition-metal catalyzed or metal-free conditions.[17][18]Offers a diverse range of reactivity and can avoid the use of traditional, often harsh, activating agents.The specific conditions and catalyst systems need to be carefully selected for the substrate.

References

  • Wakeham, R. J., Taylor, J. E., Bull, S. D., Morris, J. A., & Williams, J. M. J. (2013). Iodide as an Activating Agent for Acid Chlorides in Acylation Reactions. Organic Letters, 15(3), 702–705. [Link]

  • MDPI. (2023). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. [Link]

  • Encyclopedia.pub. (2023). Direct Amidations of Carboxylic Acids with Amines. [Link]

  • International Journal of Scientific & Technology Research. (2020). Solvent-Free Esterification Of Substituted Benzoic Acids With Alcohols Using Modified Montmorillonite K10 As Solid Acid Catalyst. [Link]

  • Springer. (2024). TiF4-catalyzed direct amidation of carboxylic acids and amino acids with amines. [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. [Link]

  • PMC. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. [Link]

  • ACS Publications. (2025). Efficient Synthesis of Amides through Thioacids Reactions with In Situ Generated Formamidine. [Link]

  • PMC. (2025). Efficient Synthesis of Amides through Thioacids Reactions with In Situ Generated Formamidine. [Link]

  • ResearchGate. (2021). Alternative and Uncommon Acylating Agents – An Alive and Kicking Methodology. [Link]

  • Google Patents. (2019). Method for preparing benzoic acid esters.
  • OSTI.GOV. (n.d.). Enhancing the Acylation Activity of Acetic Acid by Formation of an Intermediate Aromatic Ester. [Link]

  • J&K Scientific LLC. (2025). Acylation Reaction: Applications in Organic Chemistry. [Link]

  • PubMed. (2021). Alternative and Uncommon Acylating Agents - An Alive and Kicking Methodology. [Link]

  • CHIMIA. (2014). The Synthesis of Sterically Hindered Amides. [Link]

  • ACS Publications. (2007). Two Methods for Direct ortho-Arylation of Benzoic Acids. [Link]

  • ResearchGate. (2025). Synthesis of Sterically Hindered and Electron-Deficient Secondary Amides from Unactivated Carboxylic Acids and Isothiocyanates. [Link]

  • Royal Society of Chemistry. (n.d.). Acid-Catalyzed Carboxylic Acid Esterification and Ester Hydrolysis Mechanism. [Link]

  • PubMed. (2014). The Synthesis of Sterically Hindered Amides. [Link]

  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. [Link]

  • ResearchGate. (2025). Procedures to Improve Difficult Couplings. [Link]

  • Taylor & Francis. (n.d.). Steric hindrance – Knowledge and References. [Link]

  • YouTube. (2024). Steric Hindrance | Organic Chemistry. [Link]

  • Reddit. (2024). Troubleshooting a difficult Heck reaction : r/Chempros. [Link]

  • Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). (n.d.). Kinetic comparison of the relative susceptibility to steric hindrance of an intra- and an inter-molecular cleavage of the ester bond in a series of 2- and 4-carbamoylphenyl esters of 2,4,6-trialkylated benzoic acids. [Link]

  • Reddit. (2020). Steric Hindrance and Acidity : r/OrganicChemistry. [Link]

  • Taylor & Francis. (n.d.). Steric hindrance – Knowledge and References. [Link]

Sources

Optimization

Technical Support Center: Optimization of 5-Nitrothiosalicylic Acid Ethylation

Executive Summary & Mechanistic Insight[1][2] The ethylation of 5-nitrothiosalicylic acid (2-mercapto-5-nitrobenzoic acid) is a chemoselective challenge governed by the principles of Hard and Soft Acids and Bases (HSAB)...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanistic Insight[1][2]

The ethylation of 5-nitrothiosalicylic acid (2-mercapto-5-nitrobenzoic acid) is a chemoselective challenge governed by the principles of Hard and Soft Acids and Bases (HSAB) .

The objective is S-alkylation (thioether formation) while suppressing O-alkylation (esterification) and Oxidative Dimerization (disulfide formation).

The Chemoselectivity Landscape

The starting material possesses two nucleophilic sites: the thiol (-SH) and the carboxylic acid (-COOH) .

  • Thiol (Sulfur): A "soft" base. It is highly polarizable and reacts rapidly with "soft" electrophiles (like alkyl iodides) via orbital control.

  • Carboxyl (Oxygen): A "hard" base. It reacts via electrostatic control and requires higher activation energy or "harder" electrophiles (like diethyl sulfate) to compete effectively.

Crucial Insight: By carefully controlling the pH and stoichiometry, we generate the dianion . In this state, the thiolate (


) is significantly more nucleophilic than the carboxylate (

) toward soft electrophiles, allowing for high selectivity.

Critical Reaction Pathways (Visualization)

The following diagram illustrates the competitive pathways. Your goal is to navigate the green path while blocking the red (oxidation) and orange (over-alkylation) paths.

ReactionPathways cluster_legend Pathway Key SM 5-Nitrothiosalicylic Acid (Starting Material) Dianion Dianion Intermediate (Thiolate + Carboxylate) SM->Dianion 2 eq. Base (NaOH) Product 2-(Ethylthio)-5-nitrobenzoic acid (TARGET PRODUCT) Dianion->Product Et-X (1.05 eq) Kinetic Control Disulfide Disulfide Dimer (Impurity A) Dianion->Disulfide O2 (Air oxidation) Ester Ethyl Ester (Impurity B) Dianion->Ester Excess Et-X or Hard Electrophile DoubleAlk S,O-Diethyl Derivative (Over-alkylation) Product->DoubleAlk Excess Et-X Green = Desired Green = Desired Red = Undesired Red = Undesired Green = Desired->Red = Undesired

Figure 1: Reaction network showing the competition between S-alkylation, O-alkylation, and oxidative dimerization.

Optimized Protocol (Self-Validating System)

This protocol uses Ethyl Iodide (EtI) as the alkylating agent due to its "soft" character, enhancing S-selectivity over O-selectivity compared to Ethyl Bromide or Diethyl Sulfate.

Reagents & Stoichiometry
ComponentRoleEquivalentsNotes
5-Nitrothiosalicylic Acid Substrate1.0Purity >98% recommended.
NaOH (aq) Base2.0 - 2.1Generates the dianion. Do not exceed 2.2 eq.
Ethyl Iodide (EtI) Electrophile1.05 - 1.1Limiting reagent to prevent esterification.
Ethanol/Water (1:1) SolventN/ADegassed to prevent oxidation.
Step-by-Step Methodology
  • Inerting (Critical Step):

    • Charge the reaction vessel with Ethanol/Water solvent.

    • Sparge with Nitrogen (

      
      ) or Argon for 15 minutes before adding reagents.
      
    • Why: This eliminates dissolved oxygen, blocking the Disulfide pathway (Impurity A).

  • Dianion Formation:

    • Add 5-nitrothiosalicylic acid.

    • Add NaOH (2.0 eq) slowly under

      
       flow. Stir until fully dissolved (deep yellow/orange solution).
      
    • Checkpoint: Ensure pH is >10.[1] If pH is <9, the thiol proton may not be fully removed, slowing the reaction.

  • Controlled Addition:

    • Cool the mixture to 0–5°C.

    • Add Ethyl Iodide (1.05 eq) dropwise over 30 minutes.

    • Why: Low temperature suppresses the higher-energy activation barrier of O-alkylation.

  • Reaction & Monitoring:

    • Allow to warm to room temperature (20–25°C). Stir for 2–4 hours.

    • Monitor: Use HPLC or TLC. Look for the disappearance of the thiol peak.

  • Workup (The "Ester Purge"):

    • Acidify with HCl to pH 2–3. The product will precipitate.[2]

    • Self-Correction: If NMR indicates ester formation, reflux the crude solid in 10% NaOH for 1 hour, then re-acidify. This hydrolyzes the ester back to the acid without cleaving the thioether bond.

Troubleshooting & FAQs

Decision Tree for Impurity Management

Troubleshooting Start Analyze Crude Product (HPLC/NMR) CheckDisulfide Impurity: Disulfide Dimer? (High MW, no Et group) Start->CheckDisulfide CheckEster Impurity: Ethyl Ester? (O-Ethyl signals) CheckDisulfide->CheckEster No ActionDegas Root Cause: Oxidation Action: Degas solvents rigorously Add TCEP or NaBH4 CheckDisulfide->ActionDegas Yes CheckSM Impurity: Unreacted SM? CheckEster->CheckSM No ActionHydrolysis Root Cause: Over-alkylation Action: Basic Hydrolysis (NaOH/Heat) Recovers Target Product CheckEster->ActionHydrolysis Yes ActionStoich Root Cause: Stoichiometry Action: Check Et-X equivalents Ensure pH > 10 CheckSM->ActionStoich Yes

Figure 2: Diagnostic workflow for identifying and remediating common reaction failures.

Frequently Asked Questions

Q1: I see a significant amount of "Impurity A" (Disulfide) even after sparging. How can I salvage the batch? A: If the disulfide forms, the reaction yield drops because the dimer is not nucleophilic toward ethyl iodide.

  • The Fix: You can reduce the disulfide in situ. Add 0.5 equivalents of Sodium Borohydride (

    
    )  or TCEP (Tris(2-carboxyethyl)phosphine)  to the basic solution. Stir for 30 minutes to break the S-S bond, regenerating the thiolate, then proceed with alkylation.
    

Q2: Why do you recommend Ethyl Iodide over Diethyl Sulfate? A: This is based on HSAB theory.

  • Ethyl Iodide: The iodide is a soft leaving group, making the ethyl carbon a "softer" electrophile. This matches the "soft" sulfur nucleophile, maximizing selectivity.

  • Diethyl Sulfate: A "harder" alkylating agent. It is more aggressive and increases the rate of O-alkylation (ester formation) on the "hard" carboxylate oxygen.

Q3: Can I use Potassium Carbonate (


) instead of NaOH? 
A:  Yes, but reaction kinetics may differ.
  • 
     is a milder base. In aprotic solvents like DMF or Acetone, it works well. However, in water/ethanol, NaOH is preferred to ensure complete deprotonation of the thiol (
    
    
    
    ) and carboxylic acid (
    
    
    ). If using
    
    
    , ensure you use at least 2.5 equivalents and switch to a polar aprotic solvent (DMF) to enhance nucleophilicity.

Q4: My product contains ~10% ethyl ester. Do I need to restart? A: No. The thioether bond (


) is chemically robust, while the ester bond (

) is labile to base.
  • Protocol: Dissolve your crude mixture in 2M NaOH. Heat to 60°C for 1 hour. This selectively hydrolyzes the ester impurity back to the desired carboxylic acid product. Acidify to precipitate the pure product.

References

  • Pearson, R. G. (1963). "Hard and Soft Acids and Bases".[2] Journal of the American Chemical Society, 85(22), 3533–3539. Link

  • Han, J., et al. (1999).[3] "Preparation of 2-nitro-5-thiobenzoic acid using immobilized Tris(2-carboxyethyl)phosphine". Analytical Biochemistry, 268(2), 404-407.[3][4] Link

    • Context: Validates reduction methods for disulfide byproducts in nitro-thiobenzoic acid deriv
  • Reich, H. J., & Bordwell, F. G. (n.d.). "pKa Data Compilation". University of Wisconsin-Madison. Link

    • Context: Authoritative source for pKa values of benzoic acid derivatives and thiols to determine base requirements.
  • PrepChem. "Synthesis of 2-nitrobenzoic acid derivatives". Link

    • Context: General methodologies for nitrated benzoic acid functionaliz

Sources

Troubleshooting

Technical Support Center: Storage &amp; Handling of 2-(Ethylsulfanyl)-5-nitrobenzoic acid

Topic: Storage conditions to prevent degradation of 2-(Ethylsulfanyl)-5-nitrobenzoic acid CAS: 13544-32-6 Support Ticket ID: #TE-5N-S-ET-001 Status: Resolved / Guide Published Critical Storage Parameters (The "Why" and "...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Storage conditions to prevent degradation of 2-(Ethylsulfanyl)-5-nitrobenzoic acid CAS: 13544-32-6 Support Ticket ID: #TE-5N-S-ET-001 Status: Resolved / Guide Published

Critical Storage Parameters (The "Why" and "How")

As a thioether-containing nitrobenzoic acid, 2-(Ethylsulfanyl)-5-nitrobenzoic acid presents a specific stability profile that differs from standard organic acids. While the nitro and carboxylic acid groups are relatively robust, the thioether (sulfide) linkage at the ortho position is the "weak link" susceptible to oxidative degradation.

The Degradation Mechanism: Thioether Oxidation

The primary degradation pathway is the oxidation of the sulfur atom by atmospheric oxygen, catalyzed by light and moisture. This converts the desired sulfide into a sulfoxide and subsequently a sulfone .

  • Stage 1 (Sulfide): 2-(Ethylsulfanyl)-5-nitrobenzoic acid (Active)

  • Stage 2 (Sulfoxide): 2-(Ethylsulfinyl)-5-nitrobenzoic acid (Impurity A)

  • Stage 3 (Sulfone): 2-(Ethylsulfonyl)-5-nitrobenzoic acid (Impurity B)

Recommended Storage Protocol
ParameterRecommendationScientific Rationale
Temperature -20°C (Long-term) 2-8°C (Active use)Low temperature kinetically inhibits the autoxidation of the sulfur atom [1].
Atmosphere Inert Gas (Argon/Nitrogen) Displaces atmospheric oxygen, preventing the S

S=O oxidation pathway.
Container Amber Vial / Foil Wrap Nitro compounds can undergo photo-induced rearrangement; light can also catalyze sulfur oxidation [2].
Desiccant Required Moisture can facilitate proton-transfer steps in oxidation reactions and cause caking of the carboxylic acid.

Troubleshooting Degradation (Diagnostic Q&A)

Q1: The compound has turned from a pale yellow powder to a dark orange/brown sticky solid. Is it still usable?

  • Diagnosis: Likely oxidative degradation and moisture absorption . The darkening often indicates the formation of complex oxidative byproducts or photo-degradation of the nitro group. The "stickiness" suggests the carboxylic acid moiety has absorbed water (hygroscopy).

  • Action: Perform a TLC or HPLC check immediately. If purity is <95%, recrystallization is required. If <80%, discard.

Q2: I see two spots on my TLC plate. Which one is my product?

  • Diagnosis: The second spot is likely the sulfoxide (2-(ethylsulfinyl)-5-nitrobenzoic acid).

  • Differentiation: Sulfoxides are generally more polar than their corresponding sulfides.

    • High R_f Spot: Target Compound (Sulfide).

    • Lower R_f Spot: Sulfoxide Impurity.

  • Action: If the lower spot is prominent (>5%), purify via column chromatography using a gradient of Hexane:Ethyl Acetate (acidified with 0.1% Acetic Acid to prevent tailing of the COOH group).

Q3: My reaction yield is low, and I recovered a product that melts 20°C higher than expected.

  • Diagnosis: You likely isolated the sulfone . Sulfones typically have higher melting points than their sulfide counterparts due to increased polarity and crystal lattice energy.

  • Root Cause: The starting material was oxidized during storage, or the reaction conditions were too oxidative.

Handling & Re-purification (Self-Validating Protocols)

Visualizing the Degradation Pathway

The following diagram illustrates the oxidative risks you must mitigate during storage.

G Compound 2-(Ethylsulfanyl)- 5-nitrobenzoic acid (Target) Sulfoxide Sulfoxide Impurity (More Polar) Compound->Sulfoxide Oxidation (+O) (Air/Moisture) Photo Nitro-Nitrite Rearrangement Compound->Photo UV Light Exposure Sulfone Sulfone Impurity (High MP) Sulfoxide->Sulfone Strong Oxidation (Peroxides/Air)

Figure 1: Oxidative degradation pathways of thioether-based nitrobenzoic acids.

Protocol: Purity Verification via "Shift Test"

Before using stored material in critical steps (e.g., coupling), perform this rapid self-validating test.

  • Dissolve: Prepare a small sample (~1 mg) in MeOH.

  • Oxidize (Intentional): Add 1 drop of dilute H₂O₂ (3%) to a portion of the sample. Wait 10 mins.

  • Compare (TLC/HPLC): Run the "Oxidized" sample next to your "Stored" sample.

    • Result: The H₂O₂ treated sample will show the Sulfoxide peak/spot.

    • Validation: If your "Stored" sample contains a peak matching the "Oxidized" reference, your stock has degraded.

Storage Decision Tree

StorageTree Start Received Compound (Solid) Check Immediate Use? Start->Check ShortTerm Store at 4°C Desiccator Dark Check->ShortTerm Yes (<1 week) LongTerm Store at -20°C Under Argon/N2 Check->LongTerm No (>1 week) Solution In Solution? LongTerm->Solution If dissolved... SolventCheck Solvent Type? Solution->SolventCheck DMSO DMSO/DMF (Hygroscopic!) SolventCheck->DMSO Polar Aprotic Volatile DCM/EtOAc SolventCheck->Volatile Volatile Organic Discard Do NOT Store Use Immediately DMSO->Discard Oxidation Risk High Evap Evaporate to Solid Then Store Volatile->Evap Evap->LongTerm

Figure 2: Decision tree for optimal storage conditions.

FAQ: Rapid Response

Q: Can I store this compound in DMSO stocks? A: No. DMSO is an oxidant (Swern oxidation mechanism) and is hygroscopic. Storing thioethers in DMSO for extended periods, especially if not frozen, can lead to slow oxidation to the sulfoxide [3]. Prepare fresh solutions immediately before use.

Q: What is the solubility profile for formulation? A:

  • Water: Insoluble (unless pH > 7, forming the carboxylate salt).

  • DMSO/DMF: Highly soluble (>50 mg/mL).

  • Ethanol: Soluble.[1][2]

  • DCM/Ethyl Acetate: Soluble.

Q: Is the compound sensitive to basic workups? A: The thioether is stable to base. However, the nitro group makes the ring electron-deficient. In very strong base (pH > 12) or with strong nucleophiles, there is a minor risk of nucleophilic aromatic substitution (S_NAr) displacing the ethylsulfanyl group, though this is slow compared to halogen displacement. Standard bicarbonate/carbonate workups are safe.

References

  • Oae, S. (1991). Organic Sulfur Chemistry: Structure and Mechanism. CRC Press. (General reference on the autoxidation rates of sulfides vs.
  • Klan, P., & Wirz, J. (2009). Photochemistry of Organic Compounds: From Concepts to Practice. Wiley. (Mechanisms of nitro-group photolability).
  • Tidwell, T. T. (1990). Oxidation of alcohols to carbonyl compounds via alkoxysulfonium ylides: The Swern Oxidation. Organic Reactions, 39, 297–572.
  • PubChem. (n.d.).[3] 2-Ethyl-5-nitrobenzoic acid (Related Analog Data). National Library of Medicine. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Spectroscopic Guide to Ethyl and Methyl Nitrobenzoic Acid Derivatives

For Immediate Release In the intricate landscape of pharmaceutical and materials science research, the subtle distinction between ethyl and methyl nitrobenzoic acid derivatives can precipitate significant variations in t...

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

In the intricate landscape of pharmaceutical and materials science research, the subtle distinction between ethyl and methyl nitrobenzoic acid derivatives can precipitate significant variations in their chemical and physical properties. This guide, designed for researchers, scientists, and drug development professionals, offers an in-depth, objective comparison of these derivatives through the lens of spectroscopy, providing the essential experimental data and protocols to navigate their characterization.

The Spectroscopic Divide: Why Alkyl Chains and Nitro Group Positioning Matter

The core structural divergence between ethyl and methyl nitrobenzoic acid derivatives lies in the length of the alkyl ester chain and the placement of the nitro group on the aromatic ring. This seemingly minor alteration introduces tangible changes in the molecule's electronic and vibrational states. The additional methylene group in the ethyl substituent, and the potent electron-withdrawing nature of the nitro group, create unique spectroscopic fingerprints that are readily discernible through various analytical techniques.[1][2]

¹H and ¹³C NMR Spectroscopy: A Definitive Structural Blueprint

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural elucidation of organic molecules.[3][4] It provides unparalleled insight into the chemical environment of each atom, making it the most direct method for differentiating between the ethyl and methyl analogs.

Key ¹H NMR Distinctions:

  • Alkyl Region: A methyl ester will present a sharp singlet for the methyl protons. In contrast, an ethyl ester will display a characteristic quartet and triplet pattern, arising from the coupling between the methylene and methyl protons.[5]

  • Aromatic Region: The position of the nitro group significantly influences the chemical shifts of the aromatic protons.[6][7] Electron-withdrawing groups like nitro cause a downfield shift for adjacent protons.[8] For instance, in methyl 3-nitrobenzoate, the aromatic protons appear at distinct chemical shifts, such as 8.76 ppm, 8.37-8.28 ppm, and 7.65-7.50 ppm.[9]

¹³C NMR Insights:

The ¹³C NMR spectrum will corroborate the ¹H NMR data, showing an additional resonance for the ethyl group's methylene carbon. The electronic effects of the nitro group also manifest in the chemical shifts of the aromatic carbons. For example, in methyl 3-nitrobenzoate, the carbonyl carbon resonates at approximately 164.7 ppm, while the methyl carbon appears around 52.6 ppm.[8][9]

Table 1: Comparative ¹H and ¹³C NMR Data for Methyl 3-Nitrobenzoate

Nucleus Chemical Shift (ppm)
¹H (aromatic)8.76 (s, 1H), 8.37 – 8.28 (m, 2H), 7.65 – 7.50 (m, 2H)
¹H (methyl)3.93 (s, 3H)
¹³C (carbonyl)164.7
¹³C (aromatic)148.1, 135.1, 131.7, 129.5, 127.2, 124.3
¹³C (methyl)52.6

Data sourced from RSC Publishing[9]

Experimental Protocol: Acquiring High-Resolution NMR Spectra

A standardized protocol is crucial for obtaining reliable NMR data.[10][11]

  • Sample Preparation: Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Data Acquisition: Utilize a high-field NMR spectrometer (e.g., 300 MHz or higher) to collect ¹H and ¹³C spectra.[12]

  • Processing: Process the raw data using appropriate software to perform Fourier transformation, phasing, and baseline correction.

Caption: Simplified workflow for NMR analysis.

Infrared (IR) Spectroscopy: Probing Functional Group Vibrations

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.[13][14][15][16][17]

Characteristic IR Absorptions:

  • Nitro Group: Aromatic nitro compounds exhibit two strong, characteristic absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the NO₂ group.[18][19] These typically appear in the regions of 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹, respectively.[13][20] Conjugation with the aromatic ring tends to shift these bands to lower wavenumbers.[19]

  • Ester Group: The carbonyl (C=O) stretch of the ester functional group gives rise to a strong absorption band around 1720 cm⁻¹.[21] The C-O-C stretch is also observable.[21]

The primary difference between the IR spectra of the ethyl and methyl derivatives will be in the C-H stretching and bending regions, with the ethyl group showing more complex vibrations.

Table 2: Key IR Absorption Bands for Methyl 3-Nitrobenzoate

Functional Group Absorption Range (cm⁻¹)
C=O (Ester)~1720
C=C (Aromatic)~1530
NO₂ Stretch~1400
C-O-C Stretch~1250

Data sourced from Chegg[21]

Experimental Protocol: Solid and Liquid Sample Analysis

IR spectra can be obtained from samples in various states.[16]

  • For Solids: Prepare a KBr pellet or a Nujol mull.[22]

  • For Liquids: A thin film can be analyzed between two salt plates.

  • Data Collection: Acquire the spectrum using an FT-IR spectrometer.

UV-Visible (UV-Vis) Spectroscopy: Exploring Electronic Transitions

UV-Visible spectroscopy provides information about the electronic transitions within a molecule.[23][24][25] The aromatic ring and the nitro group constitute the principal chromophores in these derivatives.

Key Absorption Bands:

  • The spectra are typically characterized by a strong absorption band around 250-265 nm in aqueous solutions.[26][27] This is often referred to as the "B-band" and corresponds to a charge transfer from the ring to the nitro group.[27]

  • Weaker transitions may be observed at longer wavelengths.[28][29]

The difference in the UV-Vis spectra between the ethyl and methyl derivatives is generally minimal, as the alkyl group is not directly involved in the primary electronic transitions. However, the choice of solvent can influence the position and intensity of the absorption bands.[27][28]

Experimental Protocol: Solution-Phase Analysis

  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, cyclohexane, or water).[25][30]

  • Baseline Correction: Record a baseline spectrum of the pure solvent.

  • Data Acquisition: Measure the absorbance of the sample solution over the desired wavelength range.[30]

UV_Vis_Workflow A Prepare Dilute Solution B Solvent Baseline Correction A->B C Measure Sample Absorbance B->C D Analyze Spectrum C->D

Caption: A streamlined process for UV-Vis spectroscopic analysis.

Mass Spectrometry: Unraveling Molecular Weight and Fragmentation

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions.[31] It is invaluable for determining the molecular weight of a compound and providing structural information through the analysis of its fragmentation patterns.[32]

Key Differentiators:

  • Molecular Ion Peak: The most straightforward distinction is the difference in the molecular weight, which will be 14 mass units higher for the ethyl derivative compared to the methyl derivative.

  • Fragmentation Patterns: The fragmentation of ethyl and methyl esters follows distinct pathways.[33][34] A key fragment for methyl esters is often observed at m/z = 74 (McLafferty rearrangement), while for ethyl esters, a corresponding fragment appears at m/z = 88.[35] Loss of the alkoxy group (-OCH₃ or -OCH₂CH₃) is also a common fragmentation pathway.[33]

Experimental Protocol: Sample Preparation and Analysis

Proper sample preparation is critical for obtaining high-quality mass spectra.[36][37]

  • Sample Preparation: Dissolve the sample in a volatile, mass spectrometry-compatible solvent.[38]

  • Ionization: Choose an appropriate ionization technique (e.g., Electrospray Ionization - ESI or Gas Chromatography-Mass Spectrometry - GC-MS).

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and characteristic fragment ions.

Conclusion: An Integrated Spectroscopic Approach

A comprehensive understanding of the spectroscopic differences between ethyl and methyl nitrobenzoic acid derivatives is paramount for their accurate identification and characterization. While NMR and mass spectrometry provide the most definitive distinguishing features, IR and UV-Vis spectroscopy offer valuable complementary information regarding functional groups and electronic properties. By employing a multi-faceted spectroscopic approach and adhering to rigorous experimental protocols, researchers can confidently navigate the subtleties of these closely related compounds, ensuring the integrity and success of their scientific endeavors.

References

  • Benchchem.
  • Springer Nature Experiments. Mass Spectrometry Protocols and Methods.
  • Spectroscopy Online. Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. (2020-09-01).
  • Chemistry. Infrared of nitro compounds.
  • Kross, R. D., & Fassel, V. A. (1956). The Infrared Spectra of Aromatic Compounds. IV. The Nitro Valence Vibrations in p-Disubstituted Nitrobenzenes. Journal of the American Chemical Society, 78(17), 4225–4229.
  • University of Calgary. IR: nitro groups.
  • Hendry, W. Determination of Organic Compounds by Ultraviolet-Visible Spectroscopy. Journal of Chemical Research.
  • ResearchGate. Identification of fatty acid ethyl ester instead of methyl esters?. (2016-08-07).
  • Dartmouth College. Experiment 11 — Infrared Spectroscopy.
  • Tecan. How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep.
  • Biocompare.com. Prepping Small Molecules for Mass Spec. (2019-04-23).
  • Chemistry LibreTexts. 7: FT-IR Spectroscopy (Experiment). (2025-01-07).
  • Gault, J., et al. (2016). High-resolution mass spectrometry of small molecules bound to membrane proteins.
  • Springer Nature Experiments. NMR spectroscopy of small molecules in solution. (2024-11-15).
  • The Royal Society of Chemistry. VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids.
  • Buevich, A. V., Williamson, R. T., & Martin, G. E. (2014). NMR structure elucidation of small organic molecules and natural products: choosing ADEQUATE vs HMBC.
  • University of Cambridge. NMR Techniques in Organic Chemistry: a quick guide.
  • Murillo-Sánchez, S., et al. (2022). Unraveling the Ultrafast Photochemical Dynamics of Nitrobenzene in Aqueous Solution. The Journal of Physical Chemistry A, 126(33), 5649–5660.
  • Purdue Engineering. Standard Operating Procedure Ultraviolet–Visible (UV-Vis)
  • Kumar, A., et al. (2020). All-in-one NMR spectroscopy of small organic molecules: complete chemical shift assignment from a single NMR experiment. Royal Society of Chemistry, 12(35), 21355–21362.
  • ResearchGate. UV-VIS absorbance spectra of nitrobenzene (I), 2-nitrophenol (II),...
  • IU Indianapolis ScholarWorks. A systematic study of the absorbance of the nitro functional group in the vacuum UV region.
  • Springer Nature Experiments. NMR Protocols and Methods.
  • Chemistry Stack Exchange. Effect of nitrobenzene on solution UV/Vis spectra. (2015-11-30).
  • University of Virginia.
  • Michigan State University Chemistry. Infrared Spectroscopy.
  • University of Colorado Boulder. IR Spectroscopy Tutorial - Organic Chemistry.
  • Marian, C. M., et al. (2012). A comparative analysis of the UV/Vis absorption spectra of nitrobenzaldehydes. Physical Chemistry Chemical Physics, 14(24), 8567–8577.
  • Scribd. UV-Visible Spectroscopy for Organic Compound Analysis.
  • Chemistry LibreTexts. 4.2: IR Spectroscopy. (2022-09-05).
  • YouTube.
  • The Royal Society of Chemistry. 3.
  • Chegg.
  • e-PG Pathshala. ULTRAVIOLET AND VISIBLE SPECTROSCOPY. (2006-10-26).
  • ResearchGate. 1 H and 13 C NMR chemical shifts of the ethyl and methyl groups of the...
  • Anasazi Instruments.
  • National Institutes of Health.
  • Chegg. Consider the following structures for the benzoic acid and m-nitro-benzoic acid. (2022-10-04).
  • Quora. What has more acidic character between para Nitro benzoic acid and meta hydroxy benzoic acid.? Please urgently help.!. (2020-12-09).
  • University of Central Florida. APPENDIX 2.
  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Organometallics, 29(9), 2176–2179.
  • Pharmacy 180.
  • YouTube.
  • Chemistry Stack Exchange. Acidic strength of para substituted benzoic acids. (2015-05-05).
  • AIP Publishing.
  • Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS.
  • Chemistry LibreTexts. 13.3: Chemical Shifts in ¹H NMR Spectroscopy. (2024-03-19).
  • University of Oxford. Chemical shifts.
  • ChemicalBook.
  • e-PG Pathshala. CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups.

Sources

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Method

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Route proposals generated from BenchChem retrosynthesis models.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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